molecular formula C18H17F4N3O2S B284293 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B284293
M. Wt: 415.4 g/mol
InChI Key: MNSPVCQQSQQYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins, particularly those involved in cancer cell growth and proliferation. It has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X has been found to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, anti-inflammatory effects, and inhibition of certain enzymes and proteins involved in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X is its potential as a novel chemical compound with a range of potential applications in various fields of research. However, one of the limitations of using 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X in lab experiments is its limited availability and high cost.

Future Directions

For research on 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X include further studies on its mechanism of action and potential applications in various fields of research, as well as the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine the safety and toxicity of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X in vivo.

Synthesis Methods

The synthesis of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X involves a multi-step process that begins with the reaction of 4-fluoro-2-nitrobenzene with 2,6-dichloropyrimidine in the presence of a base and a palladium catalyst to form 4-(4-fluorophenyl)-6-chloro-2-pyrimidinylamine. The resulting compound is then treated with sodium sulfide to form 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide.

Scientific Research Applications

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide X has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-cancer properties, as well as its ability to inhibit certain enzymes and proteins involved in various diseases.

properties

Molecular Formula

C18H17F4N3O2S

Molecular Weight

415.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C18H17F4N3O2S/c19-12-5-3-11(4-6-12)14-8-15(18(20,21)22)25-17(24-14)28-10-16(26)23-9-13-2-1-7-27-13/h3-6,8,13H,1-2,7,9-10H2,(H,23,26)

InChI Key

MNSPVCQQSQQYTL-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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